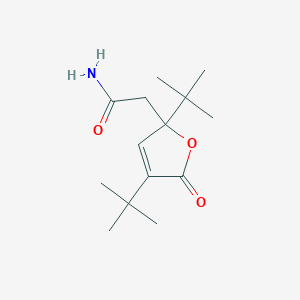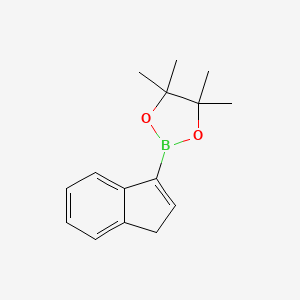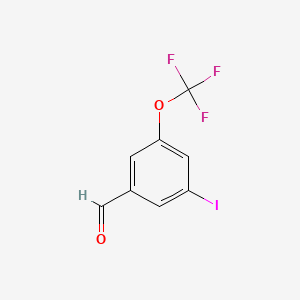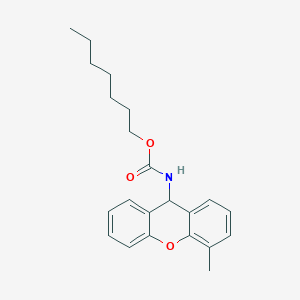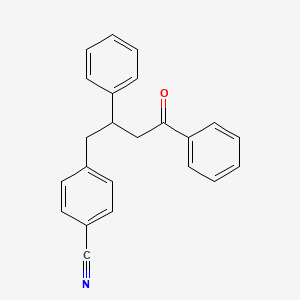![molecular formula C19H21N3O2 B14015939 2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile CAS No. 56133-62-1](/img/structure/B14015939.png)
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]-: is a complex organic compound that features a combination of acetonitrile and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- typically involves the reaction of 2,4-dimethoxybenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of an acid catalyst like hydrochloric acid to facilitate the imine formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug design.
Industry: In the materials science industry, the compound can be used in the development of new polymers and advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]ETHYLAMINO]- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]METHYLAMINO]-
- ACETONITRILE,2-[[4-[[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]PHENYL]PROPYLAMINO]-
Uniqueness: The unique combination of the acetonitrile group with the substituted phenyl rings and the imine functionality sets this compound apart from its analogs. This structure provides a unique set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and drug development.
Properties
CAS No. |
56133-62-1 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile |
InChI |
InChI=1S/C19H21N3O2/c1-4-22(12-11-20)16-7-5-15(6-8-16)14-21-18-10-9-17(23-2)13-19(18)24-3/h5-10,13-14H,4,12H2,1-3H3 |
InChI Key |
ZSIPJXTUXRXZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)

![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
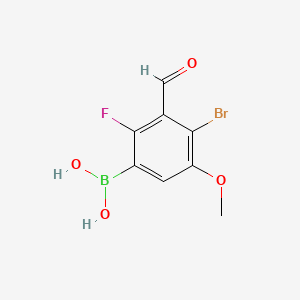
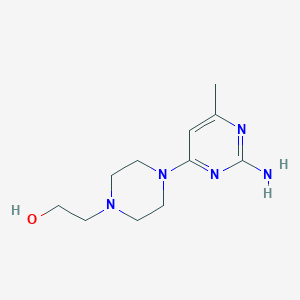

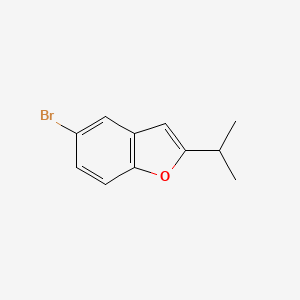
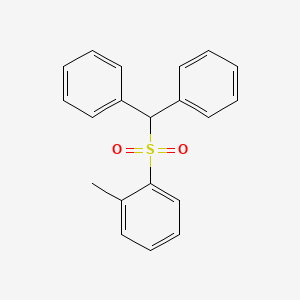
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
